Catalytic Isomerization to 1,3-Dichloropropenes: Conversion and Selectivity Metrics
3,3-Dichloropropene serves as a high-yield precursor for the production of 1,3-dichloropropenes (a valuable agricultural nematicide) via catalytic rearrangement. Under optimized conditions with a silica, alumina, or zeolite catalyst at approximately 100°C, the conversion of 3,3-dichloropropene exceeds 90 percent, with selectivity to the sum of cis- and trans-1,3-dichloropropenes generally >90%, and in most cases >95% [1]. This is a stark contrast to alternative synthetic routes to 1,3-dichloropropenes, which are described as 'complicated, energy-consuming and/or inconvenient' [1]. This process uniquely valorizes a byproduct stream from allyl chloride manufacture that was previously incinerated [1].
| Evidence Dimension | Catalytic isomerization performance (conversion and selectivity) |
|---|---|
| Target Compound Data | Conversion >90%, Selectivity >90-95% to cis/trans-1,3-dichloropropenes |
| Comparator Or Baseline | Alternative synthetic routes to 1,3-dichloropropenes (e.g., dehydrochlorination of 1,2,3-trichloropropane, chlorination of 1,2-dichloropropane) |
| Quantified Difference | Not explicitly quantified for alternative routes in the source, but the source states that the described isomerization process is 'simple, high yield' compared to 'complicated, energy-consuming' alternatives [1]. |
| Conditions | Acidic activated alumina catalyst, ~100°C, batch or continuous reactor |
Why This Matters
For synthetic chemists and process engineers, this establishes 3,3-dichloropropene as the most atom-economical and operationally simple precursor for accessing 1,3-dichloropropenes, directly impacting cost-of-goods and waste reduction.
- [1] DowElanco. Process for rearranging allylic geminal dihalogen compounds. US Patent 5,072,063. Issued December 10, 1991. https://patents.justia.com/patent/5072063 View Source
